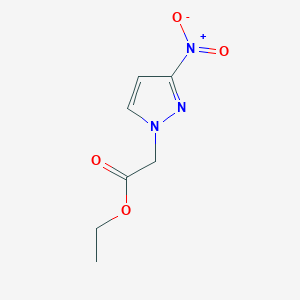

ethyl (3-nitro-1H-pyrazol-1-yl)acetate

Beschreibung

Strategic Position of the Pyrazole (B372694) Core within Medicinal and Agricultural Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is considered a privileged scaffold in drug discovery. nih.govfrontiersin.org This structural motif is a cornerstone in the development of a wide array of therapeutic agents due to its metabolic stability and versatile binding capabilities. nih.govnih.gov The pyrazole ring's N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor, facilitating strong interactions with biological targets. nih.gov

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comresearchgate.netpharmatutor.org This versatility has led to the successful development and marketing of numerous pyrazole-containing drugs. nih.gov For instance, Celecoxib is a well-known anti-inflammatory drug, Rimonabant has been used for obesity, and Stanozolol is an anabolic steroid. researchgate.net The number of approved drugs containing a pyrazole nucleus has seen a significant increase, highlighting the scaffold's continued importance in medicinal chemistry. nih.govnih.gov

In the agrochemical sector, pyrazole derivatives are integral to the creation of modern pesticides and herbicides. Their biological activity is leveraged to develop products that protect crops from pests and diseases, contributing to global food security. ontosight.aitsijournals.com Research has focused on synthesizing novel pyrazole compounds for use as insecticides and plant growth regulators. ontosight.airesearchgate.net

| Drug Name | Therapeutic Class | Primary Use |

|---|---|---|

| Celecoxib | Anti-inflammatory | Treatment of arthritis and acute pain. researchgate.net |

| Rimonabant | Anti-obesity | Used as an anorectic anti-obesity drug. researchgate.net |

| Stanozolol | Anabolic steroid | Management of hereditary angioedema. researchgate.net |

| Difenamizole | Analgesic | Used for pain relief. researchgate.net |

| Zanubrutinib (Brukinsa®) | Anticancer | Inhibitor of Bruton's tyrosine kinase for treating B-cell malignancies. nih.gov |

Evolution of Research on Nitro-Substituted Pyrazoles

The introduction of a nitro group (NO₂) onto the pyrazole ring significantly modifies the molecule's electronic properties and chemical reactivity. As a potent electron-withdrawing group, the nitro substituent can influence the acidity of the pyrazole N-H proton and the regioselectivity of subsequent reactions. nih.gov Research into nitro-substituted pyrazoles has evolved from fundamental synthesis and characterization to exploring their potential in various specialized applications.

Early synthetic methods for pyrazoles, dating back to the work of Knorr in 1883, involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov Over time, more sophisticated methods have been developed to introduce nitro groups at specific positions on the pyrazole ring, allowing for fine-tuning of the molecule's properties. mdpi.com

Scope and Significance of Investigations into Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

This compound is a specific derivative whose primary significance lies in its role as a chemical intermediate. While extensive research on its direct biological applications is not widely documented, its structure is of considerable interest for synthetic chemistry. The molecule combines the stable pyrazole core, the electron-withdrawing nitro group, and a reactive ethyl acetate (B1210297) side chain. This trifunctional arrangement makes it a versatile building block for constructing more elaborate molecules.

The ethyl acetate group provides a handle for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel amide derivatives. These transformations allow for the incorporation of the 3-nitropyrazole moiety into larger molecular frameworks, which is a key strategy in combinatorial chemistry and drug discovery.

The compound serves as a starting material for synthesizing potential pharmacologically active agents. Based on the known activities of related nitro-pyrazole structures, derivatives of this compound could be investigated for a range of therapeutic targets. ontosight.aimdpi.com Its utility is therefore defined by its potential to generate new chemical entities for screening in medicinal and agricultural research programs.

| Property | Value |

|---|---|

| CAS Number | 102039-43-0 cymitquimica.com |

| Molecular Formula | C₇H₉N₃O₄ cymitquimica.com |

| Molecular Weight | 199.1641 g/mol cymitquimica.com |

| Synonyms | (3-Nitro-pyrazol-1-yl)-acetic acid ethyl ester, Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate cymitquimica.com |

| InChI Key | AOTWNAYPOPITHS-UHFFFAOYSA-N cymitquimica.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-3-6(8-9)10(12)13/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWNAYPOPITHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of Ethyl 3 Nitro 1h Pyrazol 1 Yl Acetate and Its Structural Analogues

Direct Synthetic Pathways to Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

The most direct and common approach for synthesizing this compound involves the N-alkylation of the 3-nitropyrazole precursor. This strategy hinges on the deprotonation of the pyrazole (B372694) ring nitrogen, followed by nucleophilic substitution with an ethyl acetate (B1210297) moiety.

N-alkylation of 3-nitropyrazole with reagents such as ethyl bromoacetate (B1195939) is a foundational method for introducing the (ethoxycarbonyl)methyl group onto the pyrazole nitrogen. semanticscholar.org The reaction typically proceeds by treating 3-nitropyrazole with a suitable base to generate the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

The efficiency and yield of the N-alkylation reaction are highly dependent on several key parameters. A systematic approach to optimizing these conditions is crucial for successful synthesis.

Base Catalysis: The choice of base is critical for the initial deprotonation of 3-nitropyrazole. Strong bases like sodium hydride (NaH) are effective, as are carbonate bases such as potassium carbonate (K₂CO₃). acs.orgnih.gov The selection of the base can influence reaction rates and, in some cases, the regiochemical outcome.

Solvent Polarity: Polar aprotic solvents are generally preferred for this reaction. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) effectively solvate the pyrazolate anion, enhancing its nucleophilicity. acs.orgnih.gov

Temperature Profiles: The reaction temperature must be carefully controlled. The deprotonation step is often carried out at room temperature or below, while the subsequent alkylation may require heating to proceed at a reasonable rate. The optimal temperature profile balances reaction kinetics against potential side reactions or degradation of products.

A summary of typical reaction parameters for the N-alkylation of substituted pyrazoles is presented in the table below.

| Parameter | Condition | Rationale |

| Base | K₂CO₃, NaH | Effective deprotonation to form the nucleophilic pyrazolate anion. acs.orgnih.gov |

| Solvent | DMSO, DMF | Polar aprotic solvents stabilize the anion and facilitate the Sₙ2 reaction. acs.orgnih.gov |

| Alkylating Agent | Ethyl bromoacetate | Provides the required ethyl acetate moiety. |

| Temperature | Room Temperature to 90-100 °C | Balances reaction rate with stability of reactants and products. nih.gov |

For unsymmetrical pyrazoles like 3-nitropyrazole, two regioisomeric products can potentially form upon N-alkylation: the N1-substituted and the N2-substituted (also referred to as 1,3- and 1,5-isomers). However, the alkylation of 3-nitropyrazole shows a high degree of regioselectivity, yielding predominantly the N1-alkylated product, this compound. researchgate.net

This selectivity is governed by a combination of electronic and steric factors. The electron-withdrawing nitro group at the C3 position influences the electron density of the adjacent nitrogen atoms. Furthermore, the steric hindrance created by the substituent at the C3 position directs the incoming, relatively bulky ethyl acetate group to the less sterically hindered N1 position. acs.org Studies on the alkylation of various 3-substituted pyrazoles have consistently demonstrated the preferential formation of the N1 isomer. acs.orgresearchgate.net In the case of 3-nitropyrazole, research has shown that only the 3-nitro isomer (N1-alkylation product) is formed. researchgate.net

N-Alkylation Strategies for 3-Nitropyrazole

Mechanistic Insights and Novel Synthetic Methodologies for Pyrazoles

The development of novel synthetic methodologies for pyrazoles is an ongoing endeavor in organic chemistry, with a focus on improving efficiency, selectivity, and sustainability. tandfonline.comtandfonline.comingentaconnect.com Classical methods for pyrazole synthesis include the condensation of hydrazines with 1,3-dicarbonyl compounds (the Knorr pyrazole synthesis) and the 1,3-dipolar cycloaddition of diazo compounds with alkynes. tandfonline.com However, these methods can suffer from drawbacks such as the formation of isomeric mixtures with unsymmetrical 1,3-dicarbonyls. tandfonline.com

Recent advancements have focused on catalytic approaches. Various catalysts, including palladium and copper complexes, have been employed for the synthesis of pyrazole derivatives. tandfonline.com Magnetic nanoparticles have also emerged as highly efficient, reusable, and easily separable catalysts for pyrazole synthesis. tandfonline.com

Mechanistic studies are crucial for understanding and optimizing pyrazole synthesis. For instance, kinetic studies of the Knorr pyrazole synthesis using transient flow methods have revealed more complex reaction pathways than previously understood, including autocatalysis and the involvement of unexpected intermediates. rsc.org Another area of mechanistic investigation is the metal-mediated synthesis of pyrazoles. A mechanistic study of pyrazole formation via oxidation-induced N-N coupling of diazatitanacycles has provided insights into this uncommon route to N-N bond formation. rsc.orgnih.govumn.edu These studies have shown that the oxidation of a metallacycle is a critical step for successful N-N coupling. nih.gov

[3+2]-Annulation reactions with nitroalkenes are also a valuable tool for the synthesis of five-membered nitrogen heterocycles, including pyrazoles. chim.it These reactions can proceed through various pathways, such as oxidative annulation, where an in situ generated azomethine imine undergoes cycloaddition with a nitroalkene, with oxidation occurring under air. chim.it

Multicomponent Reaction Approaches to Pyrazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like pyrazoles. beilstein-journals.org This approach is advantageous over traditional multi-step syntheses due to its operational simplicity and broader scope. beilstein-journals.orgnih.gov

One common MCR strategy for pyrazole synthesis involves the in-situ generation of a 1,3-dielectrophile, such as a 1,3-diketone, which then undergoes cyclocondensation with a hydrazine (B178648) derivative. beilstein-journals.org For instance, 1,3-diketones can be formed in situ from enolates and carboxylic acid chlorides, and subsequently converted to the corresponding pyrazoles in a consecutive three-component reaction. beilstein-journals.org To avoid side reactions like further acylation of the diketone product, a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is often employed. beilstein-journals.org This method provides good to excellent yields and is compatible with a diverse range of functional groups. beilstein-journals.org

Another approach circumvents the challenge of accessing substituted hydrazines by generating them in situ. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis to form a hydrazine precursor within the reaction pot, which then cyclizes with a 1,3-dicarbonyl compound to yield N-functionalized pyrazoles. nih.gov A three-component synthesis for 3,4,5-substituted pyrazoles utilizes the SmCl₃-catalyzed acylation of β-ketoesters to generate 1,3-diketones, which then cyclize with hydrazine. beilstein-journals.org

| MCR Strategy | Reactants | Key Features | Catalyst/Reagent |

| In situ 1,3-Diketone Formation | Enolate, Carboxylic acid chloride, Hydrazine | Avoids isolation of intermediate diketone. | LiHMDS |

| In situ Hydrazine Formation | Arylboronic acid, Protected diimide, 1,3-Dicarbonyl | Expands scope of accessible N-substituted pyrazoles. | Copper catalyst |

| Consecutive Acylation-Cyclization | β-Ketoester, Acylating agent, Hydrazine | Lewis acid catalysis accelerates the reaction. | SmCl₃ |

Catalytic Methodologies for Pyrazole Synthesis (e.g., transition metal catalysis: Cu, Pt, Fe)

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering novel pathways for the construction of heterocyclic rings like pyrazoles. These methods often proceed under mild conditions with high efficiency and selectivity.

Copper catalysis is particularly prominent in pyrazole synthesis. One notable example is a three-component reaction for synthesizing 1,3-substituted pyrazoles. beilstein-journals.org Mechanistic studies suggest that this domino reaction begins with the formation of a 3-substituted pyrazole through the cyclization of hydrazine with an enaminone. This is followed by a copper-catalyzed Ullmann coupling with an aryl halide to introduce the substituent at the N1 position. beilstein-journals.org This methodology is robust, tolerating both sterically demanding and electronically varied aryl groups. beilstein-journals.org In situ complexes formed by pyrazole-based ligands and various copper(II) salts have also been explored for their catalytic properties in oxidation reactions, demonstrating the versatility of pyrazole-metal interactions. mdpi.com

Palladium catalysis has been employed in the ring-opening reactions of 2H-azirines with hydrazones to furnish polysubstituted pyrazoles, showcasing a broad substrate scope. organic-chemistry.org Additionally, nickel(0) complexes have been shown to catalyze the transformation of isoxazoles into pyrazoles in a single step. organic-chemistry.org These catalytic rearrangements provide access to pyrazole structures from different heterocyclic precursors.

| Catalyst | Reaction Type | Reactants | Key Advantage |

| Copper (Cu) | Domino Cyclization/Ullmann Coupling | Hydrazine, Enaminone, Aryl halide | Tolerates steric and electronic variations. beilstein-journals.org |

| Palladium (Pd) | Ring-Opening | 2H-Azirines, Hydrazones | Provides access to polysubstituted pyrazoles. organic-chemistry.org |

| Nickel (Ni) | Rearrangement | Isoxazoles | One-step conversion from another heterocycle. organic-chemistry.org |

Cycloaddition Chemistry in Nitropyrazole Synthesis (e.g., 1,3-dipolar cycloadditions with ethyl diazoacetate)

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. The reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne or alkene) is a convergent and often highly regioselective approach to pyrazole and pyrazoline synthesis. rsc.org

Ethyl diazoacetate is a versatile reagent used in these transformations. researchgate.net The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating, often under solvent-free conditions, to afford the products in high yields without extensive purification. rsc.org This method is considered a green chemistry approach. rsc.org

In the context of nitropyrazole synthesis, a transition-metal-free [3 + 2] cycloaddition between diazoacetonitrile and nitroolefins has been developed to produce multisubstituted cyanopyrazoles under mild conditions with good yields and regioselectivity. organic-chemistry.org While not directly using ethyl diazoacetate, this illustrates the compatibility of the nitro group in such cycloadditions. The general principle involves the reaction of a diazo compound, which can be generated in situ from an N-tosylhydrazone, with an appropriate unsaturated partner. organic-chemistry.org The resulting dihydropyrazole intermediate can then be oxidized to the aromatic pyrazole. A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can proceed through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization using molecular oxygen as a green oxidant. organic-chemistry.org

Rearrangement Reactions Facilitating Pyrazole Formation

Rearrangement reactions offer unique and sometimes unexpected pathways to the pyrazole core, often involving the transformation of other heterocyclic systems or acyclic precursors. These reactions can lead to highly substituted pyrazoles that may be difficult to access through conventional cyclocondensation methods.

An example of such a process is the tandem [3 + 2] cycloaddition/ring-opening rearrangement reaction of azadienes with nitrile imines. acs.org This method provides a novel route to biologically important pyrazoles. acs.org Similarly, cascade reactions involving alkyl α-diazoesters and ynones, catalyzed by Al(OTf)₃, proceed through a sequence of [3 + 2] cycloaddition, a 1,5-ester shift, a 1,3-H shift, and an N-H insertion process to yield 4-substituted pyrazoles. researchgate.net

In some cases, the pyrazole ring itself can undergo rearrangement. The thermolysis of a 5-azido-3-methyl-4-nitro-1-phenyl-1H-pyrazole derivative in acetic acid led to an unexpected rearrangement product instead of the anticipated fused furoxan ring. mdpi.compreprints.org This transformation involved the oxidation of a remote methyl group and the reduction of the azido (B1232118) group to an amine, with the nitro group remaining intact, suggesting a complex ring-opening/recyclization cascade mechanism. mdpi.compreprints.org

Characterization of Key Intermediates (e.g., nitropyrazolidines)

The synthesis of pyrazoles often proceeds through non-aromatic intermediates such as pyrazolines (dihydropyrazoles) or pyrazolidines (tetrahydropyrazoles). The isolation and characterization of these intermediates are crucial for understanding reaction mechanisms and optimizing conditions.

In the synthesis of substituted nitropyrazoles, intermediates can be characterized using a combination of spectroscopic and analytical techniques. For example, in the synthesis of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, the product was characterized by its melting point (148–150 °C) and spectroscopic data. mdpi.com Its ¹³C NMR spectrum in CDCl₃ showed characteristic peaks at δ = 148.7, 147.9, 141.7, 131.2, 128.2, 126.0, 125.0, and 14.7 ppm. mdpi.com The subsequent conversion to the 5-azido derivative was monitored by thin-layer chromatography. mdpi.com While pyrazolidines are the fully saturated analogues, the dihydropyrazole (pyrazoline) is a more common intermediate in cycloaddition-aromatization sequences. For instance, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles have been prepared from 2-alkyn-1-ones and can be subsequently dehydrated to form the aromatic pyrazole ring. organic-chemistry.org

The characterization of such intermediates relies heavily on:

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition.

X-ray Crystallography: Provides unambiguous structural determination of crystalline intermediates or products.

Synthetic Utility of this compound as a Chemical Building Block

This compound is a valuable synthetic intermediate. The ester and nitro functionalities, along with the pyrazole core, provide multiple reaction sites for further chemical modification, allowing for its use as a scaffold in the synthesis of more complex molecules.

Derivatization to Carboxylic Acid Analogues

One of the most fundamental transformations of this compound is the hydrolysis of its ethyl ester group to the corresponding carboxylic acid, (3-nitro-1H-pyrazol-1-yl)acetic acid. This conversion is a key step in preparing derivatives for biological screening or for use in peptide coupling reactions.

The hydrolysis is typically achieved under basic conditions, for example, by reacting the ester with an aqueous solution of a base like lithium hydroxide, sodium hydroxide, or potassium hydroxide, often in a co-solvent such as methanol (B129727) or tetrahydrofuran (B95107) to ensure solubility. The reaction is followed by acidification with a mineral acid (e.g., HCl) to protonate the resulting carboxylate salt and precipitate the free carboxylic acid. A similar sequence, known as a saponification-hydrolysis sequence, has been employed in the synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids. organic-chemistry.org This derivatization transforms the ester, which is often a protecting group or a product of initial synthesis, into a versatile carboxylic acid handle ready for further synthetic elaboration.

Amide Bond Formation via Amidation

The ester moiety of this compound serves as a reactive site for direct conversion into a wide range of amide derivatives through amidation (also known as aminolysis). This transformation is typically achieved by reacting the ester with a primary or secondary amine, or with ammonia (B1221849) to yield the corresponding primary amide. The reaction involves the nucleophilic acyl substitution of the ethoxy group (-OEt) by the amino group (-NRR').

While direct heating of the ester with the amine is often sufficient to drive the reaction, the process can be sluggish. To enhance reaction rates and yields, various catalytic methods have been developed. These include the use of Lewis acids or small amounts of base, such as sodium methoxide (B1231860) or potassium tert-butoxide, which can facilitate the reaction under milder conditions. Recent advancements also include solvent-free approaches, such as ball-milling, which offer an environmentally benign alternative for efficient amide synthesis from unactivated esters. chemrxiv.org

The general scheme for this amidation is as follows:

General Reaction Scheme for the Amidation of this compound

This methodology allows for the synthesis of a library of N-substituted 2-(3-nitro-1H-pyrazol-1-yl)acetamide derivatives, incorporating diverse functionalities depending on the amine used.

| Amine Reactant (HNR¹R²) | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Ammonia (NH₃) | Ethanol, Sealed Tube, 100 °C | 2-(3-nitro-1H-pyrazol-1-yl)acetamide | High |

| Methylamine (CH₃NH₂) | Methanol, Reflux | N-methyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide | Good to High |

| Aniline (C₆H₅NH₂) | Neat, 150 °C or Lewis Acid Catalyst (e.g., TiF₄) | N-phenyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide | Moderate to Good |

| Piperidine (C₅H₁₀NH) | KOtBu (cat.), Ball-milling, 25 °C | 1-(2-(3-nitro-1H-pyrazol-1-yl)acetyl)piperidine | High |

Precursor for Ketone and Halomethyl Ketone Synthesis

This compound is a valuable precursor for synthesizing ketones and their halogenated derivatives through multi-step sequences that typically begin with a Claisen condensation reaction.

Ketone Synthesis via Crossed Claisen Condensation

The synthesis of ketones from this compound can be effectively achieved using an acetoacetic ester synthesis approach. This begins with a crossed Claisen condensation, where the pyrazolyl ester acts as the nucleophilic component (after deprotonation by a strong base) and a simpler ester, such as ethyl acetate, serves as the electrophile. The reaction is conducted in the presence of a strong base, typically sodium ethoxide (NaOEt), which deprotonates the α-carbon of the pyrazolyl ester to form a reactive enolate. This enolate then attacks the carbonyl carbon of ethyl acetate, leading to the formation of a β-keto ester intermediate after the elimination of an ethoxide ion.

This β-keto ester, ethyl 4-(3-nitro-1H-pyrazol-1-yl)-3-oxobutanoate, can then be subjected to acidic hydrolysis (e.g., with aqueous HCl) and gentle heating. This sequence first saponifies the ester to a β-keto acid, which is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the target ketone, 1-(3-nitro-1H-pyrazol-1-yl)propan-2-one.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Crossed Claisen Condensation | This compound + Ethyl acetate | 1. Sodium ethoxide (NaOEt), Ethanol 2. Aqueous acid workup | Ethyl 4-(3-nitro-1H-pyrazol-1-yl)-3-oxobutanoate |

| 2. Hydrolysis & Decarboxylation | Ethyl 4-(3-nitro-1H-pyrazol-1-yl)-3-oxobutanoate | Aqueous HCl, Heat | 1-(3-nitro-1H-pyrazol-1-yl)propan-2-one |

Halomethyl Ketone Synthesis

The ketone synthesized above serves as a direct precursor for halomethyl ketones via α-halogenation. The methyl group adjacent to the carbonyl is activated and can be readily halogenated under acidic or basic conditions. wikipedia.org For instance, reaction with a suitable halogenating agent like N-chlorosuccinimide (NCS) in a solvent such as toluene (B28343) can selectively introduce a chlorine atom onto the α-carbon, yielding a chloromethyl ketone. nih.govacs.org This transformation provides access to 1-chloro-3-(3-nitro-1H-pyrazol-1-yl)propan-2-one, a reactive intermediate useful for further synthetic elaborations.

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| 1-(3-nitro-1H-pyrazol-1-yl)propan-2-one | N-chlorosuccinimide (NCS), Toluene, 25 °C | 1-chloro-3-(3-nitro-1H-pyrazol-1-yl)propan-2-one |

Comprehensive Spectroscopic and Structural Characterization of Ethyl 3 Nitro 1h Pyrazol 1 Yl Acetate and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum for ethyl (3-nitro-1H-pyrazol-1-yl)acetate is expected to show signals corresponding to the pyrazole (B372694) ring protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the ethyl ester protons.

The two protons on the pyrazole ring (at positions 4 and 5) would appear as doublets due to coupling with each other. The chemical shift of the proton at C5 is typically downfield from the proton at C4. The presence of the electron-withdrawing nitro group at C3 further influences these shifts. The methylene protons adjacent to the pyrazole ring and the carbonyl group would appear as a singlet, while the ethyl group would present as a characteristic quartet and triplet pattern.

Table 1: Expected ¹H NMR Data for this compound (Data is hypothetical and based on typical values for similar structures)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (pyrazole) | 6.9 - 7.2 | Doublet (d) | 2.0 - 3.0 |

| H-5 (pyrazole) | 8.0 - 8.3 | Doublet (d) | 2.0 - 3.0 |

| -CH₂- (acetate) | 5.2 - 5.4 | Singlet (s) | N/A |

| -O-CH₂- (ethyl) | 4.2 - 4.4 | Quartet (q) | 7.0 - 7.2 |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | 7.0 - 7.2 |

Carbon-13 (¹³C) NMR Spectroscopy: Structural Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the three pyrazole ring carbons, the carbonyl carbon, the acetate methylene carbon, and the two carbons of the ethyl group. The carbon atom bearing the nitro group (C-3) is expected to be significantly deshielded and appear at a high chemical shift.

Table 2: Expected ¹³C NMR Data for this compound (Data is hypothetical and based on typical values for similar structures)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | 155 - 158 |

| C-4 (pyrazole) | 110 - 113 |

| C-5 (pyrazole) | 130 - 133 |

| C=O (ester) | 165 - 168 |

| -CH₂- (acetate) | 50 - 53 |

| -O-CH₂- (ethyl) | 62 - 65 |

| -CH₃ (ethyl) | 13 - 15 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework, advanced 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between the H-4 and H-5 protons of the pyrazole ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C-4/H-4, C-5/H-5, the acetate methylene, and the ethyl group carbons and their attached protons.

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₇H₉N₃O₄), the calculated exact mass is 199.0593. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₉N₃O₄ |

| Calculated Exact Mass [M+H]⁺ | 200.0666 |

| Expected Experimental Mass [M+H]⁺ | 200.0666 ± 0.0005 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the identity of the components. An LC-MS analysis of a synthesized sample of this compound would involve injecting the sample onto an LC column, where it would be separated from any impurities. The eluent would then be introduced into the mass spectrometer, which would detect the molecular ion corresponding to the target compound, thereby confirming its presence and providing an estimate of its purity.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the key functional groups present in this compound. The molecular structure features a pyrazole ring, a nitro group (NO₂), and an ethyl ester group, each with characteristic vibrational frequencies. Analysis of the IR spectrum allows for the confirmation of these structural components.

The most prominent absorption bands are associated with the nitro and carbonyl functionalities. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). For nitropyrazole derivatives, these bands are generally observed in the regions of 1520-1530 cm⁻¹ and 1350-1355 cm⁻¹, respectively. acrhem.org The ethyl ester group is readily identified by the strong stretching vibration of its carbonyl group (C=O), which is expected to appear in the range of 1680-1750 cm⁻¹. researchgate.net Additionally, the C-O stretching vibrations of the ester linkage contribute to the fingerprint region of the spectrum.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups (Based on Related Compounds)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1530 | acrhem.org |

| Nitro (NO₂) | Symmetric Stretch | 1351 - 1353 | acrhem.org |

| Ester Carbonyl (C=O) | Stretch | 1680 - 1750 | researchgate.net |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | mdpi.com |

| Ester (C-O) | Stretch | 1000 - 1300 | researchgate.net |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related nitropyrazole derivatives reveals key structural characteristics and packing motifs common to this class of compounds. researchgate.netmdpi.commdpi.com

Studies on nitropyrazole derivatives show that the pyrazole ring is typically planar. mdpi.com The conformation of the ethyl acetate substituent relative to the pyrazole ring is a critical structural feature. For instance, in related nitratoethyl compounds, a gauche conformation has been observed between the pyrazole ring and the side chain. mdpi.com The nitro group's orientation relative to the ring can also influence molecular packing. In some structures, the nitro group is nearly coplanar with the pyrazole ring, facilitating layered packing arrangements in the crystal lattice. mdpi.com

Table 2: Illustrative Crystallographic Data for Related Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Feature(s) | Reference |

| 3,5-diisopropyl-4-nitropyrazole | Monoclinic | I2/a | Dimer conformation via hydrogen bonding | researchgate.net |

| 4-chloro-1H-pyrazole | Monoclinic | P2₁/c | Isostructural with bromo analog, forms trimeric units | mdpi.com |

| 1-(Nitratomethyl)-3-nitropyrazole | Monoclinic | P2₁/c | Nearly planar arrangement of side chain with pyrazole ring | mdpi.com |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/n | Structure refined using SHELXS and SHELXL programs | researchgate.net |

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, UPLC, Thin Layer Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives. Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely employed.

Thin Layer Chromatography (TLC) is frequently used to monitor the progress of synthesis reactions and for preliminary separation analysis. nih.govbeilstein-journals.org It provides a rapid and straightforward method to identify the presence of starting materials, intermediates, and the final product based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) with a given mobile phase.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis and purification. Reversed-phase HPLC (RP-HPLC) is particularly common for pyrazole derivatives. ijcpa.in A typical setup involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of water or an aqueous acid (e.g., trifluoroacetic acid) and an organic solvent like methanol (B129727) or acetonitrile. ijcpa.in Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector at a wavelength where the analyte exhibits strong absorbance. ijcpa.in The purity of the final compound is determined by integrating the peak area in the resulting chromatogram, with purities of ≥95% often required for subsequent applications. acs.orgdovepress.com Method validation according to ICH guidelines ensures accuracy, precision, linearity, and robustness of the analytical procedure. ijcpa.in

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and lower solvent consumption, making it a powerful tool for high-throughput purity screening and analysis.

Table 3: Typical RP-HPLC Conditions for Analysis of Pyrazole Derivatives

| Parameter | Condition | Purpose | Reference |

| Stationary Phase | C18 column (e.g., Agilent Zorbax Eclipse Plus-C18) | Separation based on hydrophobicity | ijcpa.inacs.org |

| Mobile Phase | Methanol / Trifluoroacetic Acid (Isocratic) | Elution of the analyte from the column | ijcpa.in |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape | ijcpa.in |

| Column Temperature | 25 ± 2 °C | Ensures reproducibility of retention times | ijcpa.in |

| Detection | Diode-Array Detector (DAD) at 206 nm | Quantifies the analyte based on UV absorbance | ijcpa.in |

| Purity Standard | ≥95.0% | Ensures the quality of the synthesized compound | acs.org |

Advanced Applications and Future Trajectories in Research on Ethyl 3 Nitro 1h Pyrazol 1 Yl Acetate

Contributions to Pharmaceutical Sciences

The pyrazole (B372694) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to various biological targets. nih.gov This has led to its incorporation into a wide array of therapeutic agents. nih.govpharmaguideline.com Ethyl (3-nitro-1H-pyrazol-1-yl)acetate serves as a valuable building block, with its functional groups providing reactive sites for chemical modifications aimed at developing new drugs. pharmaguideline.com

The concept of rational drug design involves creating new medications based on a scientific understanding of their biological targets. The pyrazole ring is a key component in this process, featuring in numerous drugs with diverse therapeutic actions. nih.govnih.gov The structure of this compound, with its specific arrangement of nitrogen atoms and substituents, offers a template for designing molecules that can interact with specific enzymes or receptors.

The functional groups on the this compound molecule are crucial for its role as a synthetic intermediate. The ethyl acetate (B1210297) group can be hydrolyzed to a carboxylic acid or converted to an amide, while the nitro group can be reduced to an amine, providing multiple pathways for derivatization. These modifications allow medicinal chemists to systematically alter the molecule's properties—such as solubility, stability, and binding affinity—to optimize its therapeutic potential. This strategic modification is central to the development of new therapeutic leads for a range of conditions, including inflammation, cancer, and microbial infections. pharmaguideline.comresearchgate.net

The pyrazole scaffold is a component of many pharmacologically active compounds, demonstrating a broad spectrum of biological activities. rjptonline.org Its derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, antidepressant, and antimicrobial agents. nih.govpharmaguideline.comnih.gov The versatility of the pyrazole core allows it to be integrated into various molecular frameworks, leading to the discovery of novel drugs.

The established success of pyrazole-containing drugs underscores the importance of intermediates like this compound in drug discovery pipelines. Research continues to uncover new therapeutic applications for pyrazole derivatives, targeting a wide range of diseases.

Table 1: Examples of Pharmacologically Active Pyrazole-Based Drugs

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Rimonabant | Anti-obesity (Cannabinoid receptor 1 antagonist) |

| Sildenafil | Erectile dysfunction treatment (PDE5 inhibitor) |

| Difenamizole | Analgesic |

| Betazole | H2-receptor agonist |

| Fezolamide | Antidepressant |

This table presents a selection of drugs containing the pyrazole scaffold, illustrating the broad therapeutic potential of this chemical class. nih.gov

Advancements in Agrochemical Science

In addition to its role in medicine, the pyrazole ring is a critical component in the development of modern agrochemicals. researchgate.netclockss.org Derivatives of pyrazole are used to create effective herbicides, fungicides, and insecticides for crop protection. researchgate.netclockss.orgsemanticscholar.org The structural features of this compound make it a potential starting material for the synthesis of these agriculturally significant compounds. ontosight.ai

Pyrazole derivatives have emerged as a significant class of herbicides. clockss.org Many of these compounds function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment synthesis in plants. acs.orgrsc.orgnih.gov Inhibition of this enzyme leads to the bleaching of leaves and ultimately, the death of the weed. acs.org

Research has focused on synthesizing novel pyrazole derivatives to improve their herbicidal efficacy and crop safety. For example, studies on pyrazole derivatives containing a benzoyl scaffold have identified compounds with potent pre- and post-emergence herbicidal activity against weeds like Echinochloa crusgalli. acs.orgnih.gov Certain compounds have demonstrated excellent safety profiles for crops such as maize, cotton, and wheat. acs.orgnih.gov One study highlighted a compound, Z21, which showed superior pre-emergence inhibition of Echinochloa crusgalli compared to commercial herbicides like topramezone (B166797) and mesotrione. acs.org Another research effort synthesized a series of pyrazole benzophenone (B1666685) derivatives, with compounds 5n and 5o showing greater potency than pyrazoxyfen (B166693) against barnyard grass. rsc.org

Table 2: Research Findings on Pyrazole-Based Herbicides

| Compound ID | Target Weed | Activity Type | Key Finding |

|---|---|---|---|

| Z21 | Echinochloa crusgalli | Pre-emergence | Stem and root inhibition rates of 44.3% and 69.6%, respectively, outperforming topramezone and mesotrione. acs.orgnih.gov |

| Z5, Z15, Z20, Z21 | Various Weeds | Post-emergence | Excellent herbicidal activity with high safety for maize, cotton, and wheat. acs.orgnih.gov |

| 5n, 5o | Barnyard grass | Post-emergence | More potent than the commercial herbicide pyrazoxyfen. rsc.org |

| 6l | Monocot & Dicot Weeds | Post-emergence | Exhibited excellent herbicidal activity at a rate of 150 g/ha. benthamdirect.com |

This table summarizes the performance of select experimental pyrazole-based herbicides from recent studies.

The pyrazole ring is a key pharmacophore in the design of modern fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov SDHIs disrupt the fungal respiration process, making them highly effective at controlling a broad range of plant diseases. Several commercially successful fungicides, including bixafen, fluxapyroxad, and isopyrazam, are built around a pyrazole carboxamide structure. nih.govsemanticscholar.org

The strategic incorporation of a pyrazole ring into a molecule can significantly enhance its fungicidal properties. nih.gov Research into novel pyrazole derivatives aims to discover compounds with improved potency and a wider spectrum of activity against phytopathogenic fungi. For instance, one study synthesized a series of isoxazolol pyrazole carboxylates and found that compound 7ai exhibited significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. semanticscholar.orgresearchgate.net

The application of pyrazole derivatives extends to combating parasitic diseases in both humans and animals. researchgate.net Researchers have synthesized and evaluated pyrazole compounds for their activity against a variety of parasites, including those that cause malaria, leishmaniasis, and schistosomiasis. nbinno.comresearchgate.nettsijournals.com

In the fight against malaria, which is caused by Plasmodium parasites, several pyrazole derivatives have shown promise. malariaworld.org Similarly, pyrazole compounds have been investigated as potential treatments for leishmaniasis, a disease caused by Leishmania parasites. nih.govtsijournals.com One study synthesized a series of substituted pyrazoles and tested their antiprotozoal activity. tsijournals.com Compounds 3a and 3c demonstrated notable activity against both P. falciparum and L. donovani, suggesting a potential for dual-action therapies. tsijournals.com This field of research highlights another promising trajectory for derivatives synthesized from precursors like this compound.

Table 3: Antiprotozoal Activity of Selected Pyrazole Derivatives

| Compound ID | Target Parasite | Activity (IC50 Value) |

|---|---|---|

| 3a | Plasmodium falciparum | 0.132 µmol/L |

| 3a | Leishmania donovani | 0.132 µmol/L |

| 3c | Plasmodium falciparum | 0.150 µmol/L |

| 3c | Leishmania donovani | 0.168 µmol/L |

| 61o | Plasmodium falciparum | 4.21 µM |

This table shows the in vitro activity of specific pyrazole derivatives against protozoan parasites, as reported in scientific literature. tsijournals.commalariaworld.org

Interdisciplinary Research Prospects

The structural attributes of this compound make it a candidate for exploration in fields beyond medicinal chemistry. Its integration into material science and environmental studies represents a significant opportunity for interdisciplinary collaboration, potentially unlocking novel properties and applications.

While specific studies detailing the integration of this compound into material science are not yet prevalent, the inherent characteristics of its pyrazole and nitro-functionalized structure suggest considerable potential. Aromatic heterocyclic compounds, such as pyrazole, are known to be valuable in the synthesis of materials with specific optical or electrical properties. ontosight.ai The pyrazole ring can act as a ligand for creating metal-organic frameworks (MOFs) or as a building block for polymers with unique thermal or photophysical characteristics. The electron-withdrawing nature of the nitro group can further modify these properties, potentially leading to applications in nonlinear optics, organic electronics, or as components in energetic materials. Future research could focus on polymerizing derivatives of the compound or incorporating it into composite materials to assess these potential applications.

Table 1: Potential Material Science Applications Based on Structural Motifs

| Structural Motif | Potential Application Area | Rationale |

| Pyrazole Ring | Metal-Organic Frameworks (MOFs) | Nitrogen atoms can coordinate with metal ions to form porous structures for gas storage or catalysis. |

| Conductive Polymers | The aromatic system can facilitate electron transport when incorporated into a larger conjugated polymer chain. | |

| Nitro Group | Nonlinear Optical (NLO) Materials | The strong dipole moment can enhance the second-order NLO response of a material. |

| Energetic Materials | Nitroaromatic compounds are a well-established class of energetic materials. | |

| Ethyl Acetate Group | Polymer Modification | Can be used as a reactive handle for grafting onto other polymer backbones, modifying solubility and functionality. |

The prospective use of this compound or its derivatives in broader applications, such as agriculture, necessitates a thorough understanding of its environmental fate and degradation pathways. Nitroaromatic compounds are a class of chemicals with known environmental persistence and potential for biological impact. Therefore, dedicated studies are required to assess the biodegradability of this compound under various environmental conditions (e.g., aerobic, anaerobic, photolytic). Research in this area would involve identifying potential degradation products and evaluating their environmental impact. Such studies are crucial for ensuring the sustainable and safe application of this and related compounds, aligning with the principles of green chemistry.

Prospective Research Endeavors and Unaddressed Challenges

The future of research on this compound is rich with possibilities, particularly in the rational design of new molecular structures and the deep-dive exploration of their biological interactions. These endeavors aim to harness the full potential of the nitropyrazole scaffold.

A significant and promising research trajectory is the use of this compound as a building block for creating hybrid molecules. This approach, known as molecular hybridization, involves combining the nitropyrazole scaffold with other known pharmacophores to create a single molecule with potentially synergistic or novel biological activities. nih.gov For instance, pyrazole-based hybrids have been designed and synthesized by combining them with chalcones, indolin-2-ones, or curcumin (B1669340) analogues to target various diseases. nih.govmdpi.comnih.gov The nitro group on the pyrazole ring is often intentionally included due to the known anticancer potential of nitro-containing compounds. nih.gov Future work could involve synthesizing conjugates of this compound with other bioactive moieties to explore new therapeutic possibilities.

Table 2: Examples of Hybrid Designs Incorporating the Pyrazole Scaffold

| Hybrid Scaffold Class | Combined Pharmacophore | Target Application | Reference |

| Pyrazole-Chalcone Conjugates | Chalcone | Anticancer (Tubulin Polymerization Inhibitors) | mdpi.com |

| Pyrazole-Indolin-2-one Derivatives | Isatin (Indolin-2-one) | Antimicrobial (DNA Gyrase Inhibitors) | nih.gov |

| Pyrazole-Curcumin Analogues | Curcumin | Anticancer | nih.gov |

| Pyrazole-Pyrazoline Hybrids | Pyrazoline | Anticancer (DNA Binding) | researchgate.netrsc.org |

While new hybrid molecules are being designed, a fundamental challenge remains: the complete elucidation of their mechanisms of action at a molecular level. For many pyrazole derivatives, the precise interactions with biological targets are still under investigation. Research has shown that the biological activity of nitro-substituted pyrazoles can stem from various mechanisms, including the inhibition of enzymes like topoisomerase or tubulin polymerization, or through the alkylation of DNA. nih.gov

Future research must employ a combination of advanced techniques to unravel these mechanisms. This includes molecular docking studies to predict binding modes, followed by biochemical and enzymatic assays to validate these predictions. nih.gov X-ray crystallography of the compound bound to its target protein can provide definitive structural insights. Understanding these fundamental interactions is critical for optimizing lead compounds, improving target selectivity, and designing next-generation molecules based on the this compound scaffold with enhanced efficacy.

Table 3: Investigated Molecular Mechanisms for Bioactive Pyrazole Hybrids

| Derivative Class | Investigated Mechanism | Target Enzyme/Pathway | Reference |

| Pyrazole-Chalcone | Tubulin Polymerization Inhibition | Microtubule Assembly | mdpi.com |

| Pyrazole-fused Curcumin | Topoisomerase Inhibition, DNA Alkylation | DNA Replication/Repair | nih.gov |

| Pyrazolyl-imino-indolin-2-one | DNA Gyrase Inhibition | Bacterial DNA Replication | nih.gov |

Q & A

Q. What synthetic methodologies are established for ethyl (3-nitro-1H-pyrazol-1-yl)acetate, and what reaction conditions are critical for high yield?

The synthesis typically involves nucleophilic substitution between 3-nitro-1H-pyrazole and ethyl chloroacetate in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃). Key factors include maintaining anhydrous conditions, optimal temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis purification via flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Structural elucidation relies on:

- ¹H/¹³C NMR : Identifies functional groups and confirms substitution patterns (e.g., nitro group at C3, ester linkage).

- Mass spectrometry (MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 226).

- IR spectroscopy : Detects nitro group stretching vibrations (~1520 cm⁻¹) and ester C=O bonds (~1700 cm⁻¹). Cross-referencing these techniques resolves ambiguities in spectral assignments .

Q. How does the nitro group influence the reactivity of this compound in further chemical modifications?

The electron-withdrawing nitro group increases electrophilicity at the pyrazole ring’s adjacent positions, facilitating nucleophilic aromatic substitution (e.g., hydrazide formation via hydrazinolysis) or cycloadditions (e.g., azide-alkyne reactions). Reactivity is pH- and temperature-sensitive, requiring controlled conditions to minimize side reactions .

Advanced Questions

Q. What strategies optimize reaction yields and purity during synthesis, particularly when scaling up?

- Design of Experiments (DoE) : Systematically evaluates variables (solvent polarity, stoichiometry, catalyst loading).

- In-line monitoring : TLC or HPLC tracks reaction progress to identify by-products.

- Purification : Flash chromatography with optimized solvent gradients (e.g., 0–35% ethyl acetate in cyclohexane) removes impurities. Contradictory yield data may arise from solvent residues or unreacted intermediates, necessitating iterative refinement .

Q. How can computational modeling predict the reactivity or biological activity of derivatives?

- Density Functional Theory (DFT) : Calculates electron density distributions to identify reactive sites (e.g., C4 position for electrophilic attacks).

- Molecular docking : Simulates binding interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential). Validation via kinetic assays or X-ray co-crystallography ensures model accuracy .

Q. What approaches resolve discrepancies between experimental and theoretical structural data?

Discrepancies may stem from dynamic effects (tautomerism) or crystal packing. Strategies include:

- Variable-temperature NMR : Captures conformational flexibility.

- X-ray crystallography : SHELXL refinement with anisotropic displacement parameters improves nitro group geometry accuracy.

- Hirshfeld surface analysis : Quantifies intermolecular interactions influencing crystallographic data .

Q. How can researchers leverage the nitro group for selective derivatization in complex reaction systems?

- Chemoselective reduction : Catalytic hydrogenation converts the nitro group to an amine without affecting the ester moiety.

- Photocatalytic coupling : Utilizes nitro as an electron-deficient site for C–C bond formation. Reaction monitoring via GC-MS or LC-MS ensures selectivity .

Methodological Considerations

- Crystallographic refinement : Use SHELX suites (e.g., SHELXL) for high-resolution structure determination, particularly for resolving disorder in the nitro group .

- Reaction optimization : Screen solvents (DMF vs. acetonitrile) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.